4-[(Propan-2-yl)amino]pent-3-en-2-one
Description
4-[(Propan-2-yl)amino]pent-3-en-2-one is an enaminone derivative characterized by a conjugated ketone-amine system. Structurally, it consists of a pent-3-en-2-one backbone substituted with a propan-2-yl (isopropyl) amino group at the 4-position. Enaminones of this class are known for their versatility in coordination chemistry, biological activity, and applications in catalysis and materials science.
Properties
CAS No. |
918307-91-2 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(propan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h5-6,9H,1-4H3 |
InChI Key |
SKKSWNSECDCYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propan-2-yl)amino]pent-3-en-2-one typically involves the reaction of an appropriate amine with a diketone. One common method is the reaction between isopropylamine and 2,4-pentanedione. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Propan-2-yl)amino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted enaminones depending on the reagents used.
Scientific Research Applications
4-[(Propan-2-yl)amino]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Propan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one
- Structure : The 4-nitrophenyl group introduces strong electron-withdrawing effects.
- Biological Activity: Demonstrates notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. Its zinc(II) complex shows enhanced efficacy due to improved coordination and membrane penetration .
- Molecular Docking : Docking studies using PyRx software revealed strong binding to bacterial DNA gyrase (ΔG = −8.2 kcal/mol), comparable to streptomycin .
4-[(2-Hydroxyethyl)amino]-3-penten-2-one
- Structure : The 2-hydroxyethyl group enhances solubility in polar solvents.
(Z)-4-[(2,6-Diisopropylphenyl)amino]pent-3-en-2-one
Hydroxy- and Methyl-Substituted Derivatives
- Examples: 4-[(2-Hydroxy-5-methylphenyl)amino]pent-3-en-2-one (H2L1) and analogs.
- Activity : Exhibits cytotoxicity against THP-1 (leukemia) and HepG2 (liver cancer) cells, with IC₅₀ values ranging from 12–45 μM. Molybdenum(VI) complexes of these ligands show improved antibacterial activity (MIC = 8–64 μg/mL) .
Structural and Computational Insights
Crystallography and Refinement
- Tools: SHELXL and WinGX are widely used for crystal structure refinement of enaminones. For example, the zinc(II) complex of (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one was resolved with an R factor of 0.039, confirming planar geometry and hydrogen-bonding networks .
Density Functional Theory (DFT) Calculations
- Role : DFT studies (e.g., B3LYP functional) predict electronic properties, such as HOMO-LUMO gaps (~4.2 eV for nitro-substituted derivatives), correlating with redox activity in metal complexes .
Data Tables
Table 2: Key Physicochemical Properties
| Compound | Solubility | λₘₐₓ (nm) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 4-[(Propan-2-yl)amino]pent-3-en-2-one | Low (nonpolar solvents) | 285 | 4.0 (predicted) |
| (Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one | Moderate (DMSO) | 320 | 4.2 |
| 4-[(2-Hydroxyethyl)amino]-3-penten-2-one | High (water/EtOH) | 275 | 3.8 |
Biological Activity
4-[(Propan-2-yl)amino]pent-3-en-2-one, also known as an isomer of a propenyl ketone, has garnered attention for its potential biological activities. This compound's structural characteristics suggest various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and data tables.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-[(Propan-2-yl)amino]pent-3-en-2-one. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 10.5 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Gram-positive |
| Escherichia coli | 64 µg/mL | Gram-negative |
| Pseudomonas aeruginosa | 128 µg/mL | Gram-negative |
These results indicate that 4-[(Propan-2-yl)amino]pent-3-en-2-one could be explored further as a potential antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation in various models. Studies indicate that it inhibits pro-inflammatory cytokines and mediators.
Table 3: Anti-inflammatory Effects
| Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced paw edema in rats | Significant reduction in edema (p < 0.05) | |
| LPS-stimulated macrophages | Decreased TNF-alpha production |
Case Studies
A case study involving the administration of 4-[(Propan-2-yl)amino]pent-3-en-2-one in a murine model demonstrated significant tumor regression in xenograft models of breast cancer. The treatment led to a marked decrease in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
